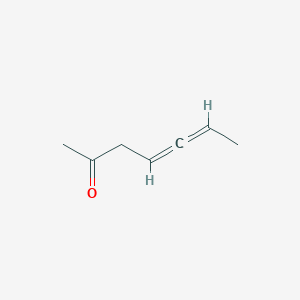
4,5-Heptadien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Heptadien-2-one is an organic compound with the molecular formula C7H10O. It is characterized by the presence of two conjugated double bonds and a ketone functional group. This compound is of interest due to its unique chemical structure and reactivity, making it a valuable subject in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5-Heptadien-2-one can be synthesized through several methods. One common approach involves the reaction of 4,5-heptadien-2-ol with oxidizing agents. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Heptadien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in compounds like 4,5-heptadien-2-ol.
Substitution: The double bonds in this compound can participate in electrophilic addition reactions, leading to substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., Br2) can be used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4,5-Heptadien-2-ol and related alcohols.
Substitution: Halogenated derivatives and other substituted compounds.
Applications De Recherche Scientifique
4,5-Heptadien-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of its reactivity with biological molecules.
Mécanisme D'action
The mechanism by which 4,5-Heptadien-2-one exerts its effects is primarily through its reactive double bonds and ketone group. These functional groups allow the compound to participate in various chemical reactions, interacting with molecular targets such as enzymes and receptors. The pathways involved often include oxidation-reduction reactions and electrophilic addition, which can lead to significant changes in the structure and function of biological molecules .
Comparaison Avec Des Composés Similaires
6-Methyl-5-hepten-2-one: Similar in structure but with a different substitution pattern, leading to distinct chemical properties.
6-Methyl-3,5-heptadien-2-one: Another related compound with variations in the position and number of double bonds.
Uniqueness: 4,5-Heptadien-2-one stands out due to its specific arrangement of double bonds and the presence of a ketone group, which confer unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
4187-75-1 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
InChI |
InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3,5H,6H2,1-2H3 |
Clé InChI |
AAOZVMCWCVICGM-UHFFFAOYSA-N |
SMILES canonique |
CC=C=CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethynylphenyl)-N'-[4-[(fluorosulfonyl)oxy]phenyl]-Urea](/img/structure/B14120112.png)
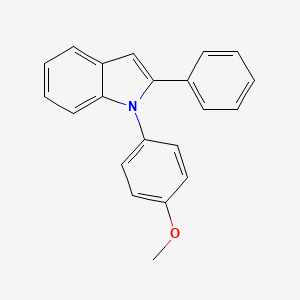
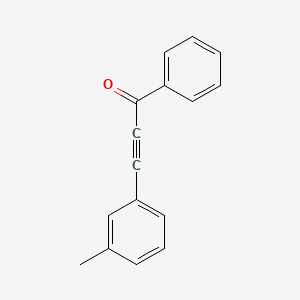

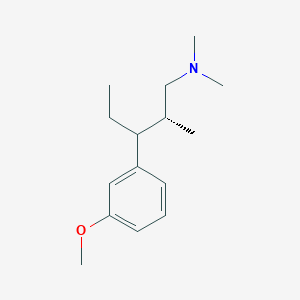

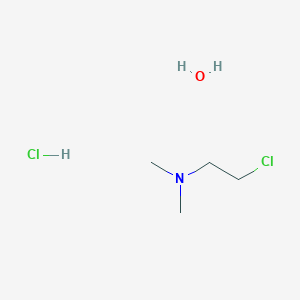
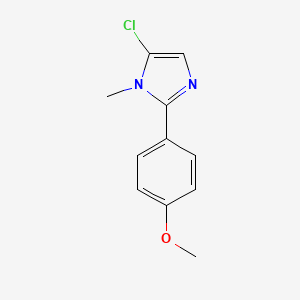
![N-(3,4-dimethoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120165.png)
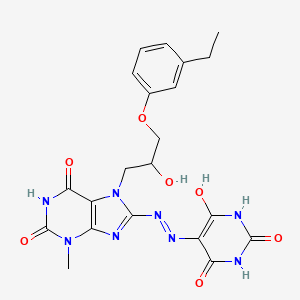
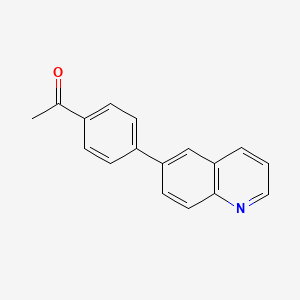

![N-(4-butylphenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120196.png)

